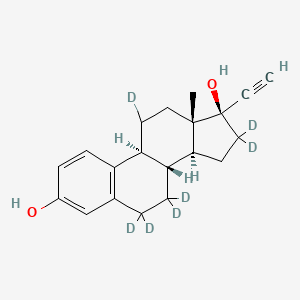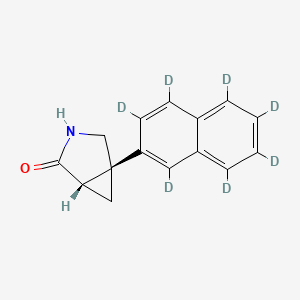
Naaa-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naaa-IN-3, also known as Compound 17a, is a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a cysteine amidase that preferentially hydrolyzes endogenous biolipids such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). This compound has shown potential for research in inflammation and pain due to its ability to inhibit NAAA with an IC50 of 50 nM .
Vorbereitungsmethoden
The synthesis of Naaa-IN-3 involves several steps. The preparation of NAAA enzyme from native and recombinant sources, as well as the chemical synthesis of N-[1’-14C]palmitoyl-ethanolamine, is described in various protocols. The synthetic route typically involves the use of thin-layer chromatography (TLC) to separate the produced [14C]palmitic acid from the remaining substrate . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes through custom synthesis services .
Analyse Chemischer Reaktionen
Naaa-IN-3 undergoes hydrolysis reactions catalyzed by NAAA. The compound preferentially hydrolyzes endogenous biolipids such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). Common reagents and conditions used in these reactions include citrate-sodium phosphate buffer (pH 4.5), dithiothreitol, Nonidet P-40, bovine serum albumin (BSA), sodium chloride, and dimethyl sulfoxide . The major products formed from these reactions are free fatty acids and ethanolamine .
Wissenschaftliche Forschungsanwendungen
Naaa-IN-3 has a wide range of scientific research applications. It is primarily used in the study of inflammation and pain due to its ability to inhibit NAAA. The compound has been shown to have potential therapeutic effects in the management of neuroinflammation, as it can increase the amount of endogenous palmitoylethanolamide (PEA) available to counteract neuroinflammation . Additionally, this compound has been used in the development of new inhibitors and for in-depth research on the function of NAAA . The compound’s ability to inhibit NAAA activity has also been explored in the context of multiple sclerosis and other neurodegenerative diseases .
Wirkmechanismus
Naaa-IN-3 exerts its effects by inhibiting the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a cysteine hydrolase that degrades the lipid mediator palmitoylethanolamide (PEA), which has analgesic and anti-inflammatory properties. By inhibiting NAAA, this compound increases the levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects . The molecular mechanism of action involves the interaction of this compound with the active site of NAAA, leading to the formation of a stable inhibitor-binding site .
Vergleich Mit ähnlichen Verbindungen
Naaa-IN-3 is unique in its high potency and selectivity as an NAAA inhibitor. Similar compounds include other NAAA inhibitors such as atractylodin, which also inhibits NAAA activity and has been shown to have anti-inflammatory effects . this compound stands out due to its lower IC50 value, indicating higher potency . Other similar compounds include various cyanamides that have been designed and synthesized as potent and selective NAAA inhibitors .
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3-[(4-phenylphenyl)methoxy]azetidine-1-carbonitrile |
InChI |
InChI=1S/C17H16N2O/c18-13-19-10-17(11-19)20-12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17H,10-12H2 |
InChI-Schlüssel |
ZSTZNGPOKKKVCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C#N)OCC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)
![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)

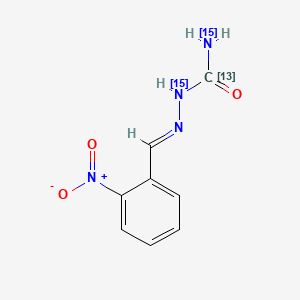
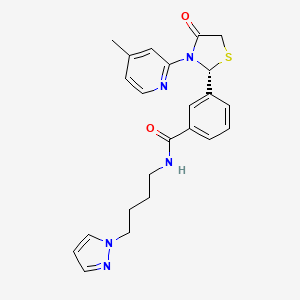
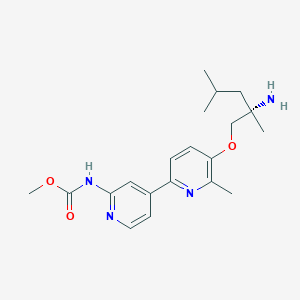
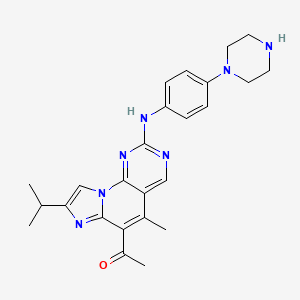
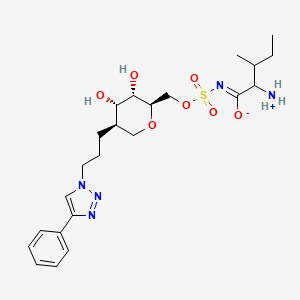
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
